- Preparation method of Eplerenone intermediate, China, , ,
Cas no 95716-70-4 (Δ9,11-Eplerenone)
Δ9,11-Eplerenone è un analogo strutturale dell'epleterone, un antagonista selettivo del recettore dei mineralcorticoidi (MRA). Presenta una modifica nella posizione 9,11 del nucleo sterico, che ne influenza l'affinità di legame e il profilo metabolico. Questo composto è particolarmente studiato per la sua selettività verso il recettore dei mineralcorticoidi, riducendo così gli effetti collaterali legati all'interazione con altri recettori steroidei. La sua struttura chimica ottimizzata migliora la stabilità metabolica, prolungandone l'emivita e favorendo un dosaggio più prevedibile. Δ9,11-Eplerenone trova applicazione nella ricerca cardiovascolare, in particolare nello studio dell'ipertensione e dello scompenso cardiaco, grazie alla sua capacità di modulare l'equilibrio elettrolitico e la fibrosi tissutale.
Δ9,11-Eplerenone structure
Product Name:Δ9,11-Eplerenone
Numero CAS:95716-70-4
MF:C24H30O5
MW:398.492007732391
MDL:MFCD11112034
CID:61799
PubChem ID:10272193
Update Time:2025-08-05
Δ9,11-Eplerenone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid,17-hydroxy-3-oxo-g-lactone,methyl ester(7a,17a)-
- Δ9,11-Eplerenone
- (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate
- (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic acid g-lactone methyl ester
- Eplerenone intermediate
- Pregna-4,9(11)-diene-7,21-dicarboxylicacid, 17-hydroxy-3-oxo-, g-lactone, methyl ester, (7a,17a)- (9CI)
- 7a-(Methoxycarbonyl)-9(11)D-canrenone
- D9,11-Eplerenone
- Methyl (8R,10S,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopen
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, methyl ester, (7α,17α)- (9CI)
- 7α-(Methoxycarbonyl)-9(11)Δ-canrenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-,g-lactone, methyl ester, (7a,17a)-
- C24H30O5
- AKOS015920137
- EPLERENONE IMPURITY C [EP IMPURITY]
- methyl (1R,3aS,3bR,4R,9aS,11aS)-9a,11a-dimethyl-5',7-dioxo-2,3,3a,3b,4,5,7,8,9,9a,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-4-carboxylate
- (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
- 7alpha-(Methoxycarbonyl)-3-oxo-17alpha-pregna-4,9(11)-diene-21,17-carbolactone
- Eplerenone impurity C [EP]
- PREGNA-4,9(11)-DIENE-7,21-DICARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, 7-METHYL ESTER, (7.ALPHA.,17.ALPHA.)-
- CS-0158286
- METHYL (1R,3AS,3BR,4R,9AS,11AS)-9A,11A-DIMETHYL-5',7-DIOXO-3,3A,3B,4,5,8,9,11-OCTAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-4-CARBOXYLATE
- (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
- Q-102808
- UNII-J8799R5TMR
- Methyl (7R,8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
- Delta9,11-Eplerenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, 7-methyl ester, (7a,17a)-; Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, methyl ester, (7a,17a)- (9CI); 7a-(Methoxycarbonyl)-9(11)?-canrenone; ?9,11-Eplerenone; 7a-(Methoxycarbonyl)-3-oxo-17a-pregna-4,9(11)-diene-21,17-carbolactone
- 95716-70-4
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone, 7-methyl ester, (7alpha,17alpha)-
- delta 9,11-Eplerenone
- 7.ALPHA.-(METHOXYCARBONYL)-3-OXO-17.ALPHA.-PREGNA-4,9(11)-DIENE-21,17-CARBOLACTONE
- methyl (2R,2'S,9'R,10'R,11'S,15'S)-2',15'-dimethyl-5,5'-dioxospiro[oxolane-2,14'-tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecane]-1'(17'),6'-diene-9'-carboxylate
- SCHEMBL14085016
- DS-1266
- (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic Acid gamma-Lactone 7-Methyl Ester
- J8799R5TMR
-
- MDL: MFCD11112034
- Inchi: 1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3/t16-,18+,20-,22+,23+,24-/m1/s1
- Chiave InChI: GWEKWJOSBYDYDP-DPOGTSLVSA-N
- Sorrisi: C[C@]12CC=C3[C@]4(CCC(=O)C=C4C[C@H]([C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C(=O)OC)C
Proprietà calcolate
- Massa esatta: 398.20900
- Massa monoisotopica: 398.209
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 29
- Conta legami ruotabili: 2
- Complessità: 869
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 69.7
- XLogP3: 2.4
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.2±0.1 g/cm3
- Punto di fusione: No data available
- Punto di ebollizione: 580.2°C at 760 mmHg
- Punto di infiammabilità: 251.7±30.2 °C
- Indice di rifrazione: 1.576
- PSA: 69.67000
- LogP: 3.91330
- Pressione di vapore: 0.0±1.6 mmHg at 25°C
Δ9,11-Eplerenone Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H402
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Sealed in dry,Room Temperature
Δ9,11-Eplerenone Dati doganali
- CODICE SA:2942000000
- Dati doganali:
Codice doganale cinese:
2942000000
Δ9,11-Eplerenone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A886124-5g |
Δ9,11-Eplerenone |
95716-70-4 | 95% | 5g |
¥1,117.80 | 2022-01-12 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188855-250mg |
Δ9,11-Eplerenone |
95716-70-4 | 95% | 250mg |
¥159.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188855-1g |
Δ9,11-Eplerenone |
95716-70-4 | 95% | 1g |
¥282.90 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC224-250mg |
Δ9,11-Eplerenone |
95716-70-4 | 95+% | 250mg |
238CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC224-1g |
Δ9,11-Eplerenone |
95716-70-4 | 95+% | 1g |
496.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC224-50mg |
Δ9,11-Eplerenone |
95716-70-4 | 95+% | 50mg |
64.0CNY | 2021-07-12 | |
| TRC | E588765-10mg |
Δ9,11-Eplerenone |
95716-70-4 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | E588765-25mg |
Δ9,11-Eplerenone |
95716-70-4 | 25mg |
$98.00 | 2023-05-18 | ||
| TRC | E588765-100mg |
Δ9,11-Eplerenone |
95716-70-4 | 100mg |
$ 184.00 | 2023-09-07 | ||
| TRC | E588765-250mg |
Δ9,11-Eplerenone |
95716-70-4 | 250mg |
$368.00 | 2023-05-18 |
Δ9,11-Eplerenone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine Solvents: Acetonitrile ; 15 - 25 °C; 8.5 h, 15 - 25 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Acetic anhydride ; 40 - 45 °C; 20 h, 40 - 45 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Environmentally-friendly method for preparing of eplerenone intermediate δ 9,11-eplerenone, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Potassium formate Solvents: Formic acid ; rt → 70 °C; 17 h, 70 °C
1.2 70 °C → 100 °C; 2 h, 100 °C
1.2 70 °C → 100 °C; 2 h, 100 °C
Riferimento
- Canrenone derivative, its preparation method and application in synthesis of Eplerenone, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Acetic acid , Potassium acetate Solvents: Water ; 120 °C; 1 h
Riferimento
- Synthesis of selective aldosterone receptor antagonist drug Eplerenone, Guangzhou Huagong, 2015, 43(3), 82-83
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 10 °C; 2 h, 20 - 25 °C; 1 h, 20 - 25 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Riferimento
- Preparation of 7α-cyano-3-oxo-17α-pregn-4,9(11)-dien-21,17-carbolactone and 11α-hydroxy-3-oxo-17α-pregn-4,6-dien-21,17-carbolactone as intermediates in synthesis of eplerenone, Italy, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C
1.2 Reagents: Formic acid , Acetic anhydride , Potassium formate ; 100 °C
1.2 Reagents: Formic acid , Acetic anhydride , Potassium formate ; 100 °C
Riferimento
- A diastereoselective synthesis of 7α-nitromethyl steroid derivative and its use for an efficient synthesis of eplerenone, Steroids, 2012, 77(11), 1086-1091
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium bicarbonate Solvents: Acetone , Water ; 2 h, 45 °C
1.2 3 h, 45 °C
1.3 Reagents: Potassium bicarbonate Catalysts: Triethylamine Solvents: Water ; 1 h, 45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 45 °C → 0 °C
1.2 3 h, 45 °C
1.3 Reagents: Potassium bicarbonate Catalysts: Triethylamine Solvents: Water ; 1 h, 45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 45 °C → 0 °C
Riferimento
- A New Approach to the Furan Degradation Problem Involving Ozonolysis of the trans-Enedione and Its Use in a Cost-Effective Synthesis of Eplerenone, Organic Letters, 2006, 8(10), 2111-2113
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium bicarbonate Solvents: Acetone , Water ; 2 h, 45 °C
1.2 3 h, 45 °C
1.3 Reagents: Triethylamine , Potassium bicarbonate Solvents: Water ; 1 h, 45 °C; 45 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, 45 °C
1.3 Reagents: Triethylamine , Potassium bicarbonate Solvents: Water ; 1 h, 45 °C; 45 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Eplerenone intermediate, preparation method and application in preparation of Eplerenone, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine , N,N-Diethyl-1,2,3,3,3-pentafluoro-1-propen-1-amine Solvents: Chloroform ; rt; 30 h, 30 °C
1.2 Reagents: Methanol ; 30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
1.2 Reagents: Methanol ; 30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
Riferimento
- Process for the preparation of 7α-(methoxycarbonyl)-3-oxo-17α-pregna-4,9(11)-diene-21,17-carbolactone, a useful intermediate for the synthesis of molecules with pharmacological activity, European Patent Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Boron trichloride Solvents: Dichloromethane , Tetrahydrofuran ; 5 °C
1.2 Reagents: Phosphorus pentachloride ; 10 min, 5 °C; 5 °C → 0 °C
1.3 Reagents: Water ; 10 min, < 20 °C
1.2 Reagents: Phosphorus pentachloride ; 10 min, 5 °C; 5 °C → 0 °C
1.3 Reagents: Water ; 10 min, < 20 °C
Riferimento
- Preparation of Eplerenone, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Imidazole , Sulfuryl chloride Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C; 1 h, rt
Riferimento
- Synthesis and physicochemical characterization of the process-related impurities of eplerenone, an antihypertensive drug, Molecules, 2017, 22(8),
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Pyridine , Phosphorus oxychloride ; 24 h, rt
Riferimento
- Synthesis of Eplerenone from 11α-hydroxycanrenone, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Ozone ; -50 °C; -50 °C → -20 °C
1.2 Reagents: Iron ; -20 °C
1.2 Reagents: Iron ; -20 °C
Riferimento
- Method for synthesizing 7a-(methylformate)-9(11)-ene canrenone, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium acetate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 0.5 h, rt
1.3 Reagents: Sodium periodate ; 12 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 8 h, 0 °C
1.5 Reagents: Water
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 0.5 h, rt
1.3 Reagents: Sodium periodate ; 12 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 8 h, 0 °C
1.5 Reagents: Water
Riferimento
- Method for synthesizing Eplerenone, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium bicarbonate Solvents: Tetrahydrofuran ; 10 °C
Riferimento
- Preparation of eplerenone with high efficiency and low pollution, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium acetate Solvents: Isobutyl vinyl ether , Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 15 min, rt
1.3 Reagents: Sodium periodate ; 16 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → rt; 6 - 8 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 15 min, rt
1.3 Reagents: Sodium periodate ; 16 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → rt; 6 - 8 h, rt
Riferimento
- Novel method for preparation of Eplerenone, a steroid-type aldosterone receptor antagonist, with androstenedione, China, , ,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenone, Steroids, 2011, 76(1-2), 56-59
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Diethyl ether ; 0 - 10 °C
1.3 Reagents: Alumina ; rt
1.2 Solvents: Diethyl ether ; 0 - 10 °C
1.3 Reagents: Alumina ; rt
Riferimento
- Process for the preparation of eplerenone from 11α-hydroxycanrenone, Italy, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Solvents: Dimethylformamide , Water ; 3 h, reflux; reflux → 70 °C
Riferimento
- Method for synthesis of steroid medicine Eplerenone, China, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ; 20 min, rt
1.2 Reagents: Acetone cyanohydrin ; 5 min, rt
1.3 Reagents: Triethylamine ; rt → 85 °C; 15 h, 85 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 5 min, 85 °C; 85 °C → 0 °C
1.5 Reagents: Sodium hypochlorite Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 5 h, 80 °C; 80 °C → 0 °C; 2 h, 0 °C
1.7 Solvents: Methanol ; 20 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Acetone cyanohydrin ; 5 min, rt
1.3 Reagents: Triethylamine ; rt → 85 °C; 15 h, 85 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 5 min, 85 °C; 85 °C → 0 °C
1.5 Reagents: Sodium hypochlorite Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 5 h, 80 °C; 80 °C → 0 °C; 2 h, 0 °C
1.7 Solvents: Methanol ; 20 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of methyl 9α,11α-epoxy-17β-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylate γ-lactone (Eplerenone), China, , ,
Δ9,11-Eplerenone Raw materials
- Δ9-Canrenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (7α,17α)-
- Pregn-4-ene-7,21-dicarboxylicacid, 17-hydroxy-11-[(methylsulfonyl)oxy]-3-oxo-, g-lactone, methyl ester, (7a,11a,17a)-
- Pregna-4,9(11)-diene-21-carboxylic acid, 7-[(2E)-1,4-dioxo-2-penten-1-yl]-17-hydroxy-3-oxo-, γ-lactone, (7α,17α)-
- 11a-Hydroxy Mexrenone
- Pregn-9(11)-ene-7,21-dicarboxylic acid, 5,17-dihydroxy-3-oxo-, di-γ-lactone, (5α,7α,17α)- (9CI)
- Pregna-4,9(11)-diene-21-carboxylic acid, 17-hydroxy-7-(5-methyl-2-furanyl)-3-oxo-, γ-lactone, (7α,17α)-
Δ9,11-Eplerenone Preparation Products
Δ9,11-Eplerenone Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:95716-70-4)(7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
Numero d'ordine:sfd19806
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Δ9,11-Eplerenone Letteratura correlata
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:95716-70-4)(7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta